REACTION_CXSMILES
|
[N:1]#[C:2]Cl.[CH2:4]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(N(CC)CC)C.C([O-])(O)=O.[Na+]>C(#N)C>[C:5]1([CH2:4][N:11]2[CH:15]=[CH:14][N:13]=[C:12]2[C:2]#[N:1])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:3.4|
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Name
|
|
Quantity
|
3.16 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
3.1 g
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Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
|
In a 50 ml 4-neck flask with stirring bar
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled in an ice bath
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Type
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WAIT
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Details
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The colorless solution turned yellow-orange and within a few minutes
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Type
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CUSTOM
|
Details
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to form
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Type
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CUSTOM
|
Details
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from rising above 0° C
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Type
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STIRRING
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Details
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The mixture was stirred 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
while warming to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ether (3×75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISTILLATION
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Details
|
purified by Kugelrohr distillation
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Type
|
CUSTOM
|
Details
|
After a forerun of diethylcyanamide, the desired product was collected at 130° C. (0.4 mm) (3.05 g, 83%) as a colorless liquid which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CN1C(=NC=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |